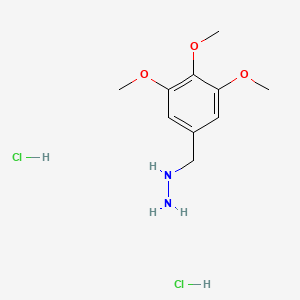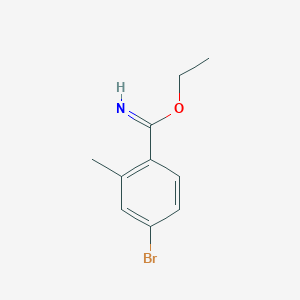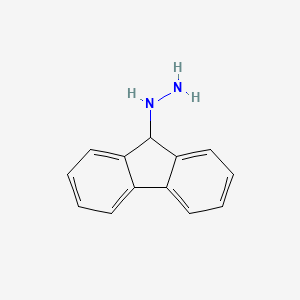![molecular formula C10H9N3O4 B12434191 4,4,5,5-Tetradeuterio-3-[(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B12434191.png)
4,4,5,5-Tetradeuterio-3-[(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetradeuterio-3-[(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one is a compound of interest in various fields of scientific research due to its unique structural properties. This compound features a deuterium-labeled oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms. The presence of deuterium atoms, which are isotopes of hydrogen, can significantly influence the compound’s physical and chemical properties, making it valuable for studies in chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetradeuterio-3-[(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one typically involves multiple steps, starting with the preparation of the oxazolidinone ring and subsequent introduction of the deuterium atoms and the nitrophenyl group. One common method involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of Deuterium Atoms: Deuterium can be introduced through deuterium exchange reactions, where hydrogen atoms in the oxazolidinone ring are replaced with deuterium using deuterated solvents or reagents.
Attachment of the Nitrophenyl Group: This step involves the reaction of the deuterated oxazolidinone with a nitrophenyl compound, often through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5-Tetradeuterio-3-[(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4,5,5-Tetradeuterio-3-[(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a model compound for studying deuterium isotope effects and reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4,4,5,5-Tetradeuterio-3-[(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s binding affinity and stability, leading to altered biological activity. The nitrophenyl group can participate in redox reactions, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4,4,5,5-Tetranitro-2H,2′H-3,3′-bipyrazole: An energetic compound with similar nitro groups but different ring structure.
Indole Derivatives: Compounds with similar aromatic structures and biological activities.
Uniqueness
4,4,5,5-Tetradeuterio-3-[(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one is unique due to its deuterium labeling, which provides distinct advantages in studying isotope effects and enhancing stability in biological systems. The combination of the oxazolidinone ring and the nitrophenyl group further distinguishes it from other compounds.
Propiedades
Fórmula molecular |
C10H9N3O4 |
|---|---|
Peso molecular |
239.22 g/mol |
Nombre IUPAC |
4,4,5,5-tetradeuterio-3-[(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H9N3O4/c14-10-12(5-6-17-10)11-7-8-3-1-2-4-9(8)13(15)16/h1-4,7H,5-6H2/i5D2,6D2 |
Clave InChI |
OHYXOGZWSSNLON-NZLXMSDQSA-N |
SMILES isomérico |
[2H]C1(C(OC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-])([2H])[2H])[2H] |
SMILES canónico |
C1COC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


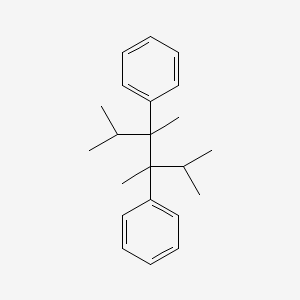
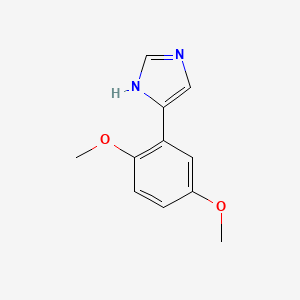
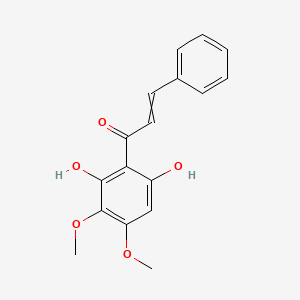
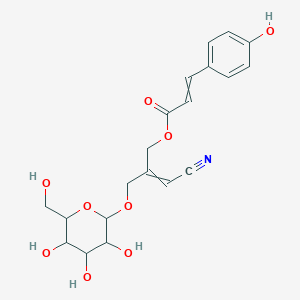
![(10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12434164.png)
![[(10-Chloroanthracen-9-yl)methyl]hydrazine](/img/structure/B12434166.png)
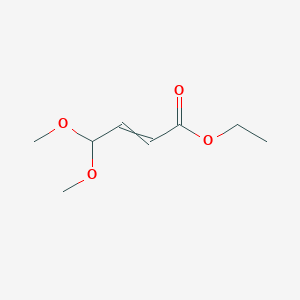
![[(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate](/img/structure/B12434176.png)
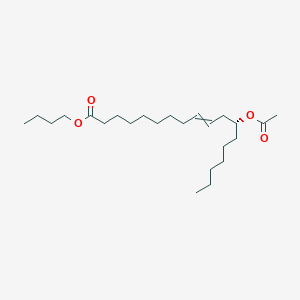
![[1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol](/img/structure/B12434184.png)
